A Comprehensive Technical Guide to 1,4-Bis(3-aminophenoxy)benzene
A Comprehensive Technical Guide to 1,4-Bis(3-aminophenoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Monomer
In the landscape of advanced materials and organic synthesis, the strategic selection of molecular building blocks is paramount to achieving desired functionalities. 1,4-Bis(3-aminophenoxy)benzene, with its unique combination of flexible ether linkages and reactive amine functionalities, presents itself as a cornerstone monomer for the creation of high-performance polymers. This guide aims to provide a deep dive into the technical intricacies of this compound, from its synthesis and characterization to its pivotal role in the development of advanced materials. While its primary applications lie in polymer science, we will also touch upon its broader synthetic utility.
Section 1: Core Molecular Attributes of 1,4-Bis(3-aminophenoxy)benzene
1,4-Bis(3-aminophenoxy)benzene (CAS 59326-56-6) is an aromatic diamine characterized by a central hydroquinone ring linked to two m-aminophenoxy moieties. This meta-substitution pattern, in conjunction with the ether linkages, imparts a unique kinked geometry to the molecule, which translates into distinct properties in the polymers derived from it.
Chemical Structure and Properties
The fundamental attributes of 1,4-Bis(3-aminophenoxy)benzene are summarized in the table below. These properties are critical for understanding its reactivity, solubility, and processing characteristics.
| Property | Value |
| CAS Number | 59326-56-6 |
| Molecular Formula | C₁₈H₁₆N₂O₂ |
| Molecular Weight | 292.33 g/mol |
| Appearance | Off-white to light-brown powder/crystal |
| Melting Point | 97°C |
| Boiling Point | 476.2 ± 30.0 °C (Predicted) |
| Density | 1.243 g/cm³ |
| pKa | 4.33 ± 0.10 (Predicted) |
| Solubility | Insoluble in water. Soluble in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). |
Section 2: Synthesis of 1,4-Bis(3-aminophenoxy)benzene: A Methodological Deep Dive
The synthesis of 1,4-Bis(3-aminophenoxy)benzene is a critical aspect of its utility. A common and industrially viable method involves the nucleophilic aromatic substitution reaction between a dihalogenated benzene and an aminophenol salt. The choice of reactants and conditions is pivotal to achieving a high yield and purity.
Causality in Synthetic Route Selection
The preferred synthetic pathway involves the reaction of 1,4-dihalobenzene with the alkali metal salt of 3-aminophenol. The use of a fluoro- or chloro-substituted benzene is often favored over bromo- or iodo-derivatives due to a balance of reactivity and cost-effectiveness. The formation of the phenoxide salt of 3-aminophenol in situ using a suitable base is a key step, as it generates the potent nucleophile required for the substitution reaction. The reaction is typically carried out in a high-boiling polar aprotic solvent to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
Representative Synthesis Protocol
The following protocol is a representative example of the synthesis of 1,4-Bis(3-aminophenoxy)benzene.
Reaction:
Caption: General synthesis scheme for 1,4-Bis(3-aminophenoxy)benzene.
Step-by-Step Procedure:
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Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a thermocouple.
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Reactant Charging: The flask is charged with 3-aminophenol, a slight molar excess of a base (e.g., potassium carbonate), and a polar aprotic solvent such as N,N-dimethylacetamide (DMAc).
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Inert Atmosphere: The system is purged with nitrogen to remove oxygen, which could lead to side reactions and discoloration of the product.
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Azeotropic Dehydration: The mixture is heated to a temperature sufficient to azeotropically remove water formed during the salt formation, driving the equilibrium towards the phenoxide.
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Addition of Dihalobenzene: After cooling slightly, 1,4-dichlorobenzene is added to the reaction mixture.
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Reaction: The mixture is heated to a temperature typically in the range of 160-180°C and maintained for several hours with vigorous stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of water to precipitate the crude product. The solid is collected by filtration, washed with water to remove inorganic salts, and then with a non-polar solvent like methanol to remove unreacted starting materials.
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Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity 1,4-Bis(3-aminophenoxy)benzene.
Section 3: Characterization and Spectroscopic Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized 1,4-Bis(3-aminophenoxy)benzene.
Spectroscopic Fingerprints
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Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and the prominent C-O-C stretching of the ether linkage (around 1250 cm⁻¹).[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons. The integration of these signals will correspond to the number of protons on each ring. The chemical shifts will be influenced by the electron-donating effects of the amine and ether groups. A broad singlet corresponding to the amine protons will also be present.
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¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the aromatic rings. The chemical shifts of the carbons attached to the oxygen and nitrogen atoms will be deshielded.[2]
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Section 4: The Cornerstone of High-Performance Polymers
The primary and most significant application of 1,4-Bis(3-aminophenoxy)benzene is as a diamine monomer in the synthesis of high-performance polymers, particularly polyimides and polyamides. The unique molecular structure of this diamine imparts a desirable combination of properties to the resulting polymers.
Polyimides: A Class Apart
Polyimides are synthesized through the polycondensation reaction of a diamine with a dianhydride. The reaction proceeds through a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide.
Caption: Polyimide synthesis workflow.
The choice of dianhydride partner significantly influences the final properties of the polyimide. Two common examples are:
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Pyromellitic dianhydride (PMDA): Reacting 1,4-Bis(3-aminophenoxy)benzene with PMDA results in polyimides with excellent thermal stability and mechanical strength due to the rigid nature of the PMDA unit.[3]
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4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA): The incorporation of the bulky, fluorine-containing 6FDA moiety enhances the solubility and processability of the resulting polyimides while also lowering the dielectric constant, making them suitable for microelectronics applications.
Properties of Derived Polyimides:
| Property | Typical Value Range | Significance |
| Glass Transition Temp. (Tg) | 200 - 300 °C | Indicates the temperature at which the polymer transitions from a rigid to a more flexible state. |
| Thermal Stability (TGA, 5% wt. loss) | > 450 °C | Demonstrates the polymer's ability to withstand high temperatures without significant degradation. |
| Tensile Strength | 80 - 120 MPa | A measure of the polymer's resistance to being pulled apart. |
| Tensile Modulus | 2 - 4 GPa | Indicates the stiffness of the polymer. |
| Dielectric Constant | 2.8 - 3.5 | A low dielectric constant is crucial for applications in microelectronics to reduce signal delay. |
Polyamides: Strength and Flexibility
Analogous to polyimide synthesis, 1,4-Bis(3-aminophenoxy)benzene can be reacted with diacid chlorides (e.g., isophthaloyl chloride, terephthaloyl chloride) to produce aromatic polyamides (aramids). The ether linkages in the diamine backbone disrupt the chain packing that is characteristic of rigid-rod aramids, leading to improved solubility and processability without a significant compromise in thermal stability.
Section 5: Applications Beyond Polymers and Concluding Remarks
While the predominant use of 1,4-Bis(3-aminophenoxy)benzene is in the realm of polymer chemistry, its difunctional nature makes it a versatile intermediate in broader organic synthesis.[4] The two primary amine groups can be readily derivatized to introduce a variety of functionalities, making it a useful scaffold for the synthesis of more complex molecules. However, it is important to note that its application in drug development and medicinal chemistry is not well-documented in scientific literature, suggesting its utility in these fields is limited.
References
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Bruker. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. Available at: [Link]
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Scientific.Net. Synthesis and Characterization of Polyimides Derived from Novel 1,3-Bis(4-Aminophenoxy)Benzene. Available at: [Link]
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Wikipedia. Pyromellitic dianhydride. Available at: [Link]
- ResearchGate. Scheme 1 Synthesis of terpolyimides [3,3′,4,4′-biphenyl tetracarboxylic... Available at: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-terpolyimides-3-3-4-4-biphenyl-tetracarboxylic-dianhydride_fig1_273133333
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Cheméo. Chemical Properties of 1,3-Bis(3-aminophenoxy)benzene (CAS 10526-07-5). Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 1,4-Bis(3-aminophenoxy)benzene in Organic Synthesis. Available at: [Link]
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ResearchGate. FTIR spectrum of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (XIV). Available at: [Link]
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ResearchGate. Synthesis and Characterization of New Polyimides Based on 3,6Bis(4-aminophenoxy)benzonorbornane. Available at: [Link]
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ResearchGate. (PDF) 1,4-Bis(4-aminophenoxy)benzene. Available at: [Link]
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